Octachlorostyren

Übersicht

Beschreibung

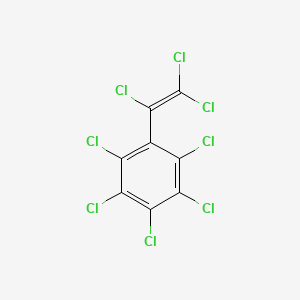

Octachlorostyrene (OCS) is an organochlorine compound with the chemical formula C8Cl8. It is a white crystalline solid with a sweet odor and is used in a variety of industrial applications. OCS is also known as octachlorostyrene monomer, octachloro-1,3-butadiene, octachloro-1,3-butadiene-1-oxide, and octachlorostyrene oxide. OCS is a highly reactive compound and is used in the production of synthetic rubber, plasticizers, and flame retardants. It is also used as an intermediate in the synthesis of other chemicals.

Wissenschaftliche Forschungsanwendungen

Toxizitätsbewertung in menschlichen Leberkarzinomzellen

Octachlorostyren wurde auf seine toxischen Wirkungen auf menschliche Leberkarzinomzellen (HepG2) untersucht. Die Forschung zeigte, dass OCS die Zellviabilität in zeit- und dosisabhängiger Weise reduzierte {svg_1}. Es wurde festgestellt, dass OCS über den apoptotischen Signalweg Schäden in den HepG2-Zellen induzierte {svg_2}. Die Studie ergab auch, dass OCS die intrazelluläre freie Ca 2+ -Konzentration (>180%) erhöhte, und nach Exposition gegenüber 80 μM OCS gab es einen Anstieg des mitochondrialen Transmembranpotentials (MMP, 174%) sowie eine Abnahme des ATP-Spiegels (<78%) {svg_3}.

Induktion von oxidativem Stress

Die gleiche Studie ergab auch, dass der Gehalt an reaktiven Sauerstoffspezies (ROS) in allen behandelten HepG2-Zellen signifikant erhöht war {svg_4}. Dies deutet darauf hin, dass OCS oxidativen Stress induzieren kann, der ein Schlüsselfaktor bei vielen Krankheiten, einschließlich Krebs, ist {svg_5}.

Vorkommen in Muttermilch

Eine andere Studie ergab, dass this compound in der Milch von Müttern in Sendai City, Japan, vorhanden war {svg_6}. Die mittlere this compound-Konzentration betrug 461 pg g-Lipid −1, der Median 337 pg g-Lipid −1 und die Standardabweichung 450 pg g-Lipid −1 {svg_7}. Die maximale Aufnahme von this compound bei Säuglingen in dieser Studie (3,5 ng/kg/Tag) lag jedoch unter der akzeptablen täglichen Aufnahme (30 ng/kg/Tag, abgeleitet aus einer 12-monatigen Studie an Ratten) und ist daher unwahrscheinlich, dass sie ein Gesundheitsrisiko darstellt {svg_8}.

Auswirkungen auf den Lipidgehalt

Die gleiche Studie ergab auch, dass this compound signifikant negativ mit dem Lipidgehalt korreliert war (r = −0,35, p = 0,0004) {svg_9}. Dies deutet darauf hin, dass OCS möglicherweise den Lipidstoffwechsel beeinflussen könnte.

Wirkmechanismus

Target of Action

Octachlorostyrene (OCS) primarily targets the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR) . AhR regulates cytochrome P450 (CYP) 1A, UDP-glucuronosyltransferase (UGT), or sulfotransferase (SULT), which are key enzymes involved in drug metabolism . CAR is involved in the regulation of UGT and SULT genes by OCS .

Mode of Action

OCS interacts with its targets, leading to changes in the expression of certain enzymes. Specifically, OCS treatment increased the expression of CYP 1A1 and CYP1A2 mRNA and ethoxyresorfin O-deethylase activity only in wild-type mice . OCS treatment also increased the expression of UGT1A6 and SULT 1A1 mRNA and their associated enzyme activities .

Biochemical Pathways

The interaction of OCS with AhR and CAR affects several biochemical pathways. OCS may regulate CYP1A via AhR, whereas it controls UGT1A6 and SULT1A via CAR . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, influencing their toxicity and efficacy.

Pharmacokinetics

It is known that drug-metabolizing enzymes play an important role in the toxicity of ocs through metabolic activation or deactivation .

Result of Action

OCS has been found to reduce cell viability in a time- and dose-dependent manner . It induces damage in HepG2 cells via the apoptotic signaling pathway . OCS also increases intracellular free Ca2+ concentration, leads to an increase in mitochondrial transmembrane potential, and causes a decrease in ATP levels . These changes suggest that OCS is cytotoxic and can induce apoptosis, in which reactive oxygen species (ROS) and mitochondrial dysfunction play important roles .

Action Environment

OCS is a by-product of various industrial chemical processes such as PVC recycling activities, aluminum refining operations, and metal-chlorinated solvent degreasing operations . These materials are known to be highly toxic and when released to the environment are extremely persistent . The environmental persistence of OCS suggests that environmental factors could potentially influence its action, efficacy, and stability, although specific studies on this aspect are currently limited.

Biochemische Analyse

Biochemical Properties

Octachlorostyrene plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to induce the expression of cytochrome P450 enzymes, UDP-glucuronosyltransferase, and sulfotransferase via the aryl hydrocarbon receptor and constitutive androstane receptor . These interactions suggest that octachlorostyrene can influence the metabolism of other compounds by altering enzyme activity.

Cellular Effects

Octachlorostyrene has been found to exert cytotoxic effects on various cell types. In human liver carcinoma (HepG2) cells, it reduces cell viability in a time- and dose-dependent manner . It induces oxidative stress, increases intracellular calcium levels, and disrupts mitochondrial function, leading to apoptosis . These effects indicate that octachlorostyrene can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of octachlorostyrene involves its interaction with the aryl hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes . This interaction results in the activation of oxidative stress pathways and mitochondrial dysfunction, contributing to its cytotoxic effects . Additionally, octachlorostyrene can influence gene expression by modulating the activity of transcription factors involved in the apoptotic signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octachlorostyrene have been observed to change over time. Studies have shown that it can accumulate in tissues and induce toxic effects at low levels of exposure . Long-term exposure to octachlorostyrene results in dose-dependent histological changes in the thyroid, kidneys, and liver . These findings suggest that octachlorostyrene is stable and can exert long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of octachlorostyrene vary with different dosages in animal models. In rats, increased liver weights and hepatic microsomal enzyme induction were observed at doses as low as 5.0 ppm . Higher doses resulted in histological changes in the thyroid, kidneys, and liver, as well as elevated serum cholesterol levels . These findings indicate that octachlorostyrene can produce toxic effects at low levels of exposure and accumulate in tissues.

Metabolic Pathways

Octachlorostyrene is involved in metabolic pathways regulated by the aryl hydrocarbon receptor and constitutive androstane receptor . It induces the expression of cytochrome P450 enzymes, UDP-glucuronosyltransferase, and sulfotransferase, which are involved in the metabolism of various compounds . These interactions suggest that octachlorostyrene can influence metabolic flux and metabolite levels.

Transport and Distribution

Octachlorostyrene is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has been detected in various tissues, including the liver, adipose tissue, and kidneys . The distribution of octachlorostyrene in environmental samples indicates its ability to bioaccumulate in aquatic and terrestrial organisms .

Subcellular Localization

The subcellular localization of octachlorostyrene has not been extensively studied. Its interactions with cytochrome P450 enzymes and other metabolic enzymes suggest that it may localize to the endoplasmic reticulum and mitochondria . These interactions could influence its activity and function within specific cellular compartments.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYUCCQRWINUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl8 | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021074 | |

| Record name | Octachlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorostyrene (OCS) is a by-product of the normal industrial chemical processes such as PVC recycling activities, Aluminum refining operations, metal-chlorinated solvent degreasing operations and many others. These materials are known to be highly toxic and when released to the environment are extremely persistent., White solid; [MSDSonline] | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000132 [mmHg] | |

| Record name | Octachlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29082-74-4, 62601-62-1 | |

| Record name | OCTACHLOROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29082-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029082744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polychlorinated styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304368U4VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

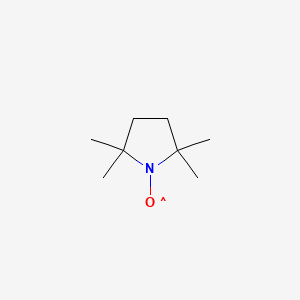

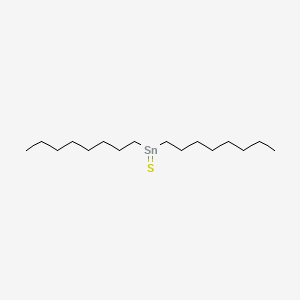

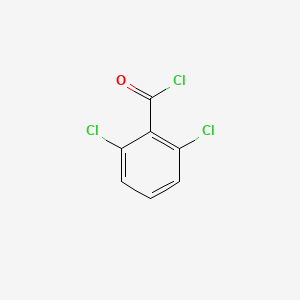

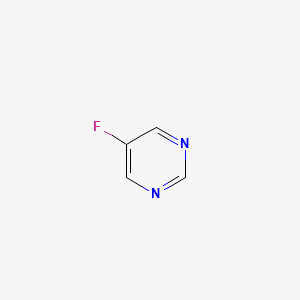

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

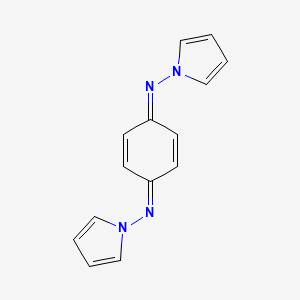

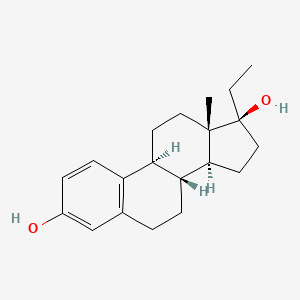

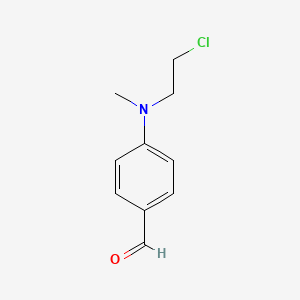

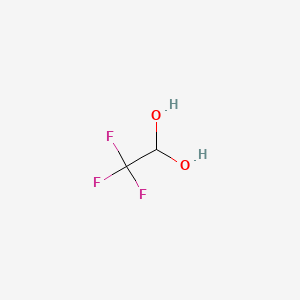

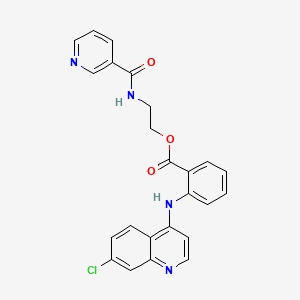

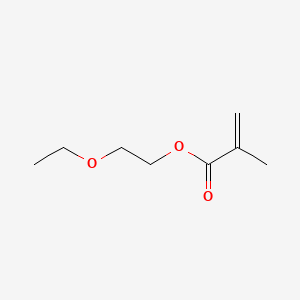

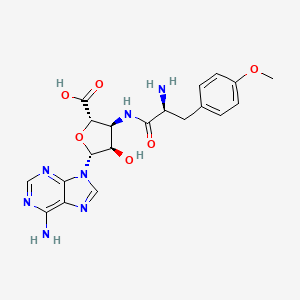

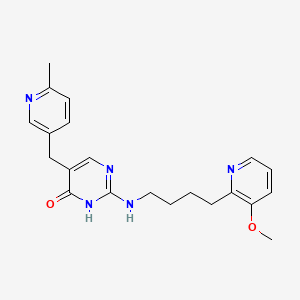

Feasible Synthetic Routes

Q1: What are the main sources of OCS in the environment?

A1: OCS is primarily released into the environment through the production of other chlorinated compounds and as a byproduct of incineration and combustion processes involving chlorinated materials. [, , , ] Studies have identified its presence in industrial areas near chemical plants and in the emissions from aluminum foundries using hexachloroethane for degassing. [, , , ]

Q2: How persistent is OCS in the environment?

A2: OCS is considered a persistent organic pollutant due to its resistance to degradation in the environment. Studies have shown its presence in various environmental compartments, including water, sediment, soil, and biota, indicating its persistence and potential for bioaccumulation. [, , , , , ]

Q3: What is the molecular formula and weight of OCS?

A3: The molecular formula of OCS is C8Cl8, and its molecular weight is 403.7 g/mol. []

Q4: How is OCS detected and quantified in environmental and biological samples?

A4: OCS is typically analyzed using gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). These techniques allow for the separation and quantification of OCS from complex matrices like environmental samples and biological tissues. [, , , , , ]

Q5: Does OCS bioaccumulate in organisms?

A5: Yes, OCS has been shown to bioaccumulate in various organisms. Studies have reported its presence in fish from the Great Lakes and the North Atlantic, as well as in mussels, birds, and marine mammals. [, , , , , , , ] Its presence in polar bear plasma suggests its potential for long-range transport and biomagnification in food webs. []

Q6: What are the effects of OCS on the liver?

A6: Studies in rats have shown that OCS can induce liver hypertrophy, increase liver weight, and affect serum biochemical parameters, indicating potential liver toxicity. [, , ] In mice, OCS induced liver microsomal ethoxyphenoxazone deethylation, but to a lesser extent than hexachlorobenzene (HCB), suggesting a different potential for inducing certain cytochrome P450 enzymes. []

Q7: Does OCS affect drug-metabolizing enzymes?

A7: Yes, OCS has been shown to affect drug-metabolizing enzymes in rats and mice. [, , ] Studies have demonstrated its ability to induce cytochrome P450 enzymes, particularly those associated with phenobarbital-like induction, as well as UDP-glucuronosyltransferase and sulfotransferase. [, ] This induction is suggested to occur via both the aryl hydrocarbon receptor (AhR) and constitutive androstane receptor (CAR) pathways. []

Q8: What are the long-term health effects of OCS exposure?

A8: While information on the long-term health effects of OCS exposure in humans is limited, studies in animals suggest potential concerns. Subchronic exposure in rats revealed toxicological effects at low levels, including histological changes in the thyroid, kidneys, and liver, as well as hematological disturbances. []

Q9: Are there any known biomarkers for OCS exposure?

A9: While specific biomarkers for OCS exposure are not yet established, research using microarray techniques in medaka (Oryzias latipes) has identified genes that are upregulated or downregulated following exposure. [, ] These genes may serve as potential biomarkers for OCS exposure and warrant further investigation.

Q10: Are there any regulations regarding OCS?

A10: Although OCS is not specifically regulated in many countries, it falls under the category of persistent organic pollutants (POPs). The Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of POPs, may influence future regulations concerning OCS. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.